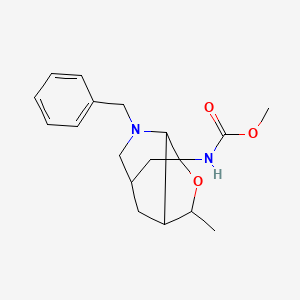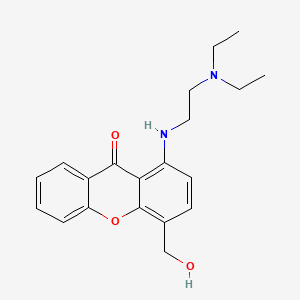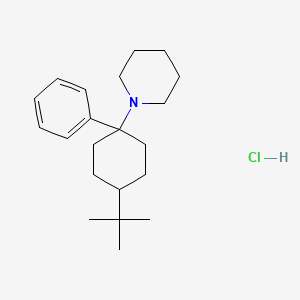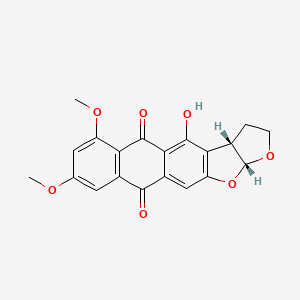
Benzo(a)pyrene-10-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)pyrene-10-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest due to its potential applications in various fields, including environmental science, chemistry, and medicine. This compound retains the polycyclic structure of benzo(a)pyrene, with an additional methanol group attached, which can influence its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-10-methanol typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxylation of benzo(a)pyrene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydroxylation process .
化学反応の分析
Types of Reactions
Benzo(a)pyrene-10-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be further oxidized to form benzo(a)pyrene-10-carboxylic acid using oxidizing agents like chromium trioxide (CrO3) in acetic acid.
Reduction: The compound can be reduced to benzo(a)pyrene-10-methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like CH2Cl2 or acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed
Oxidation: Benzo(a)pyrene-10-carboxylic acid.
Reduction: Benzo(a)pyrene-10-methane.
Substitution: Benzo(a)pyrene-10-chloride.
科学的研究の応用
Benzo(a)pyrene-10-methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with DNA and proteins, providing insights into the mechanisms of carcinogenesis.
Medicine: Investigated for its potential role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the development of sensors for detecting PAHs in environmental samples
作用機序
The mechanism of action of benzo(a)pyrene-10-methanol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form adducts with DNA, resulting in mutations and potentially leading to cancer. The compound’s interaction with the aryl hydrocarbon receptor (AhR) also plays a crucial role in its biological effects, including the induction of oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: A metabolite of benzo(a)pyrene, highly reactive and forms DNA adducts.
Benzo(a)pyrene-10-carboxylic acid: An oxidized derivative of benzo(a)pyrene-10-methanol.
Uniqueness
This compound is unique due to the presence of the methanol group, which can influence its reactivity and interactions with biological molecules. This functional group allows for further chemical modifications, making it a versatile compound for various applications .
特性
CAS番号 |
86803-18-1 |
|---|---|
分子式 |
C21H14O |
分子量 |
282.3 g/mol |
IUPAC名 |
benzo[a]pyren-10-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-17-6-2-5-15-11-16-8-7-13-3-1-4-14-9-10-18(19(15)17)21(16)20(13)14/h1-11,22H,12H2 |
InChIキー |
OZNRPDKLDNXMHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)



